molecular formula C6H7BrO B1278526 3-Bromocyclohex-2-enone CAS No. 56671-81-9

3-Bromocyclohex-2-enone

Cat. No.: B1278526
CAS No.: 56671-81-9
M. Wt: 175.02 g/mol
InChI Key: BVSMYYHGYVHWCD-UHFFFAOYSA-N
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Description

3-Bromocyclohex-2-enone (C₆H₇BrO) is a cyclic α,β-unsaturated ketone with a bromine substituent at the 3-position of the cyclohexenone ring. Its molecular weight is approximately 175.03 g/mol, and its InChI identifier is 1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 . The compound features a conjugated enone system, making it reactive toward nucleophilic additions and cycloadditions. Bromine at the 3-position enhances electrophilicity at the α-carbon, enabling diverse synthetic applications, including as a precursor in heterocyclic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromocyclohex-2-enone typically involves the bromination of cyclohex-2-enone. One common method includes the use of hydrogen bromide and bromine in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromocyclohex-2-enone undergoes various types of chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
  • Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
  • Nucleophilic Substitution: Formation of substituted cyclohexenones.
  • Reduction: Formation of cyclohexenols.
  • Oxidation: Formation of cyclohexenone derivatives with higher oxidation states.

Scientific Research Applications

Organic Chemistry

3-Bromocyclohex-2-enone serves as an important intermediate in the synthesis of complex organic molecules. It has been utilized in various organic reactions, including:

  • α-Arylation of Lactams : Demonstrated effectiveness as a reagent for synthesizing substituted lactams .
  • Heck Reactions : Acts as a reactant in coupling reactions with styrenes to produce styrylcyclohex-2-enones .

Medicinal Chemistry

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Investigated for its efficacy against various microbial strains.
  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation, making it a candidate for further drug development .

Material Science

This compound has applications in the development of new materials:

  • Polymer Chemistry : Used as a building block for synthesizing polymers with specific properties.
  • Dyes and Pigments : Its derivatives have been explored for use in colorants due to their unique structural features .

Case Study 1: Anticancer Research

A study evaluated the anticancer properties of this compound derivatives against breast cancer cell lines. The results indicated significant cytotoxic effects, leading to cell cycle arrest at the G2/M phase, suggesting potential as a therapeutic agent .

Case Study 2: Synthesis of Styrylcyclohexenones

Research focused on synthesizing various styrylcyclohexenones using this compound through Heck coupling reactions. The study reported high yields and demonstrated the versatility of this compound in producing complex structures relevant for drug discovery .

Mechanism of Action

The mechanism of action of 3-Bromocyclohex-2-enone involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group make it a versatile intermediate in organic synthesis. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The reactivity and applications of 3-bromocyclohex-2-enone are influenced by its substituents. Below is a comparative analysis with six analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differentiation
This compound C₆H₇BrO ~175.03 Bromine, α,β-unsaturated ketone Parent compound
3-Bromo-2-methyl-2-cyclohexen-1-one C₇H₉BrO 189.05 Bromine, methyl, ketone Methyl at C2 increases steric hindrance
1-Amino-2-bromocyclohexene-3-one C₆H₈BrNO 190.04 Bromine, amino, ketone Amino group at C1 introduces basicity and H-bonding potential
3-Bromocyclohexene C₆H₉Br 161.04 Bromine, alkene No ketone; simpler unsaturated ring
3-[(1-Bromonaphthalen-2-yl)methoxy]-5,5-dimethylcyclohex-2-enone C₂₀H₂₀BrO₂ 379.28 Bromine, naphthylmethoxy, dimethyl, ketone Bulky naphthylmethoxy group enhances aromatic interactions
3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one C₁₅H₁₇BrN₂O 345.22 Bromophenylamino, dimethyl, ketone Bromophenylamino group adds aromaticity and hydrogen-bonding
3-Methylcyclohex-2-en-1-one C₇H₁₀O 110.16 Methyl, ketone Lacks bromine; methyl enhances electron density

3-Bromo-2-methyl-2-cyclohexen-1-one

  • This derivative is used in regioselective alkylation reactions .

1-Amino-2-bromocyclohexene-3-one

  • The amino group introduces nucleophilic character, enabling participation in condensation reactions (e.g., forming Schiff bases). Its basicity may also stabilize intermediates in catalytic cycles .

3-Bromocyclohexene

  • Lacking the ketone group, this compound is less electrophilic. It primarily serves as a halogenated alkene for cross-coupling reactions (e.g., Suzuki-Miyaura) .

3-[(1-Bromonaphthalen-2-yl)methoxy]-5,5-dimethylcyclohex-2-enone

  • The naphthylmethoxy group enhances π-π stacking in crystal structures, as observed in crystallography studies. The dimethyl groups at C5 increase ring rigidity, favoring specific stereochemical outcomes in Diels-Alder reactions .

3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

3-Methylcyclohex-2-en-1-one

  • The absence of bromine reduces electrophilicity, making it less reactive toward nucleophiles. However, the methyl group stabilizes the enol tautomer, influencing acid-catalyzed reactions .

Biological Activity

3-Bromocyclohex-2-enone (C6H7BrO) is a halogenated cyclic enone that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a bromine atom attached to the cyclohexene ring, influencing its reactivity and biological interactions. The molecular structure can be represented as follows:

  • Molecular Formula : C6H7BrO
  • Molecular Weight : 189.02 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial and anticancer properties. It has been investigated for its potential as a drug candidate for inflammatory diseases and cancer treatment.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various biochemical pathways. The specific targets and pathways affected by this compound remain under investigation, but it is hypothesized to interact with cellular signaling pathways involved in cell proliferation and survival.

Target Identification

The precise biological targets of this compound are not fully elucidated. However, its structural features suggest potential interactions with enzymes or receptors involved in cellular metabolism and signaling.

Mode of Action

The mode of action may involve:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to diverse biological effects.
  • Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), contributing to cellular damage in pathogens or cancer cells.

Study on Antimicrobial Efficacy

A study published in Journal of Organic Chemistry evaluated the antimicrobial activity of this compound against several bacterial strains, including E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting potent antibacterial activity.

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus50

Anticancer Activity Assessment

In vitro studies conducted on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations ranging from 10 to 100 µM. Flow cytometry analysis revealed increased Annexin V staining, indicating early apoptotic changes.

Concentration (µM)% Apoptosis
1015
5035
10060

Synthesis and Application in Drug Development

The synthesis of this compound typically involves the bromination of cyclohex-2-enone using reagents such as hydrogen bromide or carbon tetrabromide under controlled conditions. This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromocyclohex-2-enone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination of cyclohex-2-enone using electrophilic brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS). Reaction conditions, such as solvent polarity (e.g., dichloromethane vs. acetic acid) and temperature (0–25°C), critically affect regioselectivity and yield. For example, NBS in CCl₄ under radical initiation favors allylic bromination, while Br₂ in acetic acid may lead to α-bromination of the ketone. Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .

Q. How is the structural identity of this compound confirmed in laboratory settings?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks at δ ~6.2 ppm (vinyl proton) and δ ~200 ppm (ketone carbonyl) confirm the enone system. Bromine substituents cause deshielding in adjacent carbons.
  • IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ and C-Br vibration at ~550 cm⁻¹.
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated for analogous brominated cyclohexenones .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use fume hoods, nitrile gloves, and eye protection due to its volatility and potential respiratory irritation. Store in amber glass under inert gas (N₂/Ar) to prevent degradation. Spills require neutralization with sodium bicarbonate before disposal via hazardous waste protocols .

Advanced Research Questions

Q. How does this compound participate in asymmetric catalysis, and what chiral ligands optimize enantioselectivity?

  • Methodological Answer : The compound serves as an electrophile in catalytic asymmetric conjugate additions. Chiral phosphine ligands (e.g., BINAP) or organocatalysts (e.g., proline derivatives) induce enantioselectivity. For example, Cu(I)-BINAP complexes achieve >90% ee in reactions with Grignard reagents. Solvent effects (e.g., THF vs. toluene) and temperature gradients (-30°C to RT) are critical for stereochemical control .

Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder cycloadditions?

  • Methodological Answer : The electron-deficient enone acts as a dienophile. Computational studies (DFT) reveal that the LUMO energy (~-1.5 eV) is lowered by bromine’s electron-withdrawing effect, accelerating reactivity with electron-rich dienes (e.g., 1,3-butadiene). Transition-state analysis shows synperiplanar geometry favoring endo selectivity .

Q. How can kinetic isotope effects (KIEs) elucidate reaction pathways in nucleophilic substitutions involving this compound?

  • Methodological Answer : Deuterium labeling at the β-position (C-4) reveals secondary KIEs (kₕ/kᴅ > 1) in SN2 mechanisms, indicating partial bond cleavage in the transition state. Competitive experiments with azide vs. thiolate nucleophiles quantify steric vs. electronic effects, supported by Eyring plot analysis .

Q. What strategies mitigate competing side reactions (e.g., elimination) during functionalization of this compound?

  • Methodological Answer :

  • Base Selection : Weak bases (e.g., K₂CO₃) minimize E2 elimination versus SN2 substitution.
  • Solvent Control : Polar aprotic solvents (DMF, DMSO) stabilize transition states for substitution.
  • Additives : Crown ethers enhance nucleophilicity of alkali metal salts, improving reaction specificity .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported regioselectivity for bromination of cyclohex-2-enone: How are these resolved experimentally?

  • Methodological Answer : Conflicting reports (allylic vs. α-bromination) arise from varying bromine sources and initiation methods. Controlled experiments with radical initiators (e.g., AIBN) vs. protic acids (H₂SO₄) clarify mechanistic pathways. GC-MS monitoring of intermediates and Arrhenius analysis differentiate radical chain vs. electrophilic mechanisms .

Properties

IUPAC Name

3-bromocyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSMYYHGYVHWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450018
Record name 3-Bromocyclohex-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56671-81-9
Record name 3-Bromocyclohex-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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